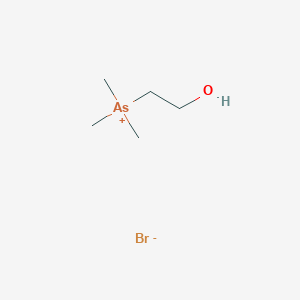

ARSENOCHOLINE BROMIDE

Description

The exact mass of the compound (2-Hydroxyethyl)trimethylarsonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 278784. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxyethyl(trimethyl)arsanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14AsO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAOPYVPUIYJGC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As+](C)(C)CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14AsBrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90992465 | |

| Record name | (2-Hydroxyethyl)(trimethyl)arsanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71802-31-8 | |

| Record name | Arsonium, (2-hydroxyethyl)trimethyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071802318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANTINEOPLASTIC-278784 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Hydroxyethyl)(trimethyl)arsanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl(trimethyl)arsanium;bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Occurrence and Biochemistry of Arsenocholine in Marine Ecosystems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenic, a metalloid of significant toxicological concern in its inorganic forms, is ubiquitous in the marine environment. However, marine organisms have evolved complex detoxification pathways, leading to the formation of a diverse array of organoarsenic compounds. Among these, arsenocholine (B1203914) (AsC) has been identified as a key intermediate in the biosynthesis of the major and non-toxic organoarsenic compound, arsenobetaine (B179536) (AsB). This technical guide provides an in-depth overview of the discovery, natural occurrence, and biochemical pathways of arsenocholine in marine ecosystems, tailored for professionals in research and drug development.

Discovery and Natural Occurrence

The investigation into the chemical forms of arsenic in marine organisms began with the observation of high arsenic concentrations in seafood. Early studies focused on identifying the compounds responsible for this bioaccumulation. While arsenobetaine was identified as the predominant arsenical in many marine animals, subsequent research revealed the presence of other organoarsenic species, including arsenocholine.[1][2][3]

Arsenocholine is considered a metabolic precursor to arsenobetaine in aquatic animals.[3] Its presence in various marine organisms suggests a general metabolic pathway for these compounds within marine ecosystems.[4] Although it is typically found at lower concentrations than arsenobetaine, its detection in a range of species, from invertebrates to fish, underscores its importance in the marine arsenic cycle.[5]

Quantitative Data on Arsenocholine Occurrence

The concentration of arsenocholine in marine organisms can vary significantly depending on the species, tissue type, geographical location, and the analytical methods employed. The following table summarizes quantitative data from various studies.

| Marine Organism | Tissue | Location | Arsenocholine Concentration (mg/kg, dry weight unless specified) | Reference |

| Fish (various species) | Muscle | Brackish water (polluted) | Estimated presence | [4] |

| Fish (various species) | Muscle | Marine water (unpolluted) | Estimated presence | [4] |

| Crustacea (various species) | - | Marine water | Estimated presence | [4] |

| Marine Invertebrates (various species) | - | - | < 0.016 to 0.084 mg/g | [5] |

| Fish (various species) | - | - | < 0.016 to 0.084 mg/g | [5] |

| Shrimp (Pandalus borealis) | - | - | Presence confirmed | [1] |

| Canadian Fish and Shellfish | - | Canada | Presence identified | [6] |

| Macrofungi (Ramaria pallida) | - | - | 13% of extracted arsenic | [7] |

Biochemical Pathways Involving Arsenocholine

The prevailing hypothesis for the biosynthesis of arsenobetaine in the marine environment involves the transformation of arsenosugars, which are produced by marine algae. This pathway proceeds through several intermediates, with arsenocholine playing a pivotal role.

The proposed pathway begins with the degradation of arsenosugars, primarily by microorganisms, to form dimethylarsinoylethanol (DMAE).[8] DMAE can then be methylated to form arsenocholine.[8] Subsequently, arsenocholine is oxidized to arsenobetaine.[9][10] This final oxidation step has been shown to be mediated by enzymes. For instance, in the bacterium Bacillus subtilis, the enzymes GbsB and GbsA, which are involved in glycine (B1666218) betaine (B1666868) synthesis, can convert arsenocholine to arsenobetaine via an arsenobetaine aldehyde intermediate.[9] In vitro studies using rat liver mitochondria have also demonstrated the biotransformation of arsenocholine to arsenobetaine aldehyde and then to arsenobetaine.[11]

Experimental Protocols for the Analysis of Arsenocholine

The accurate identification and quantification of arsenocholine in complex marine matrices require sophisticated analytical techniques. The following sections detail the methodologies for two commonly employed approaches.

Extraction of Arsenocholine from Marine Tissues

A crucial first step in the analysis of arsenocholine is its efficient extraction from the biological matrix while preserving its chemical integrity.

Protocol: Solvent Extraction of Water-Soluble Arsenicals

-

Sample Preparation: Homogenize a known weight of fresh or freeze-dried marine tissue.

-

Initial Extraction: Add a methanol/water mixture (e.g., 1:1 v/v) to the homogenized tissue in a centrifuge tube.[12] The ratio of solvent to sample should be sufficient to ensure thorough mixing (e.g., 10 mL solvent per 1 g of tissue).

-

Mechanical Agitation: Vortex the mixture vigorously for 1-2 minutes, followed by mechanical shaking or ultrasonication for 1-2 hours at room temperature.[12]

-

Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the solid material.

-

Supernatant Collection: Carefully decant the supernatant containing the extracted arsenicals into a clean tube.

-

Re-extraction: Repeat the extraction process (steps 2-5) on the pellet at least once to ensure maximum recovery of arsenocholine.

-

Solvent Removal: Combine the supernatants and evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume of deionized water or a suitable mobile phase for subsequent chromatographic analysis.

-

Filtration: Filter the reconstituted extract through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the analytical instrument.[13]

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)

HPLC-ICP-MS is a powerful hyphenated technique for the speciation of arsenic compounds. It combines the separation capabilities of HPLC with the high sensitivity and element-specific detection of ICP-MS.

Protocol: HPLC-ICP-MS Analysis of Arsenocholine

-

Instrumentation:

-

An HPLC system equipped with a pump, autosampler, and column oven.

-

An ICP-MS system with a standard sample introduction system.

-

An interface to connect the HPLC eluent to the ICP-MS nebulizer.

-

-

Chromatographic Conditions:

-

Column: A cation-exchange column is typically used for the separation of cationic species like arsenocholine.

-

Mobile Phase: An aqueous buffer, such as ammonium (B1175870) phosphate (B84403) or ammonium carbonate, at a specific pH is used to elute the arsenic species.[13] The exact composition and pH will depend on the column and the specific separation requirements.

-

Flow Rate: A typical flow rate is in the range of 0.5-1.5 mL/min.

-

Injection Volume: 10-100 µL of the filtered extract.

-

-

ICP-MS Conditions:

-

RF Power: Typically 1100-1600 W.

-

Plasma Gas Flow: Argon, typically 12-18 L/min.

-

Auxiliary Gas Flow: Argon, typically 0.8-1.2 L/min.

-

Nebulizer Gas Flow: Argon, typically 0.7-1.1 L/min.

-

Monitored m/z: Arsenic is monitored at m/z 75.

-

-

Quantification:

-

A calibration curve is generated using certified standards of arsenocholine.

-

The concentration of arsenocholine in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve.

-

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Py-GC/MS is an alternative technique for the analysis of non-volatile quaternary arsenicals like arsenocholine. This method involves the thermal degradation of the analyte into volatile derivatives that can be separated by GC and identified by MS.[4]

Protocol: Py-GC/MS Analysis of Arsenocholine

-

Instrumentation:

-

A pyrolyzer unit coupled to a GC/MS system.

-

-

Sample Preparation:

-

The sample extract is deposited onto a pyrolysis probe.

-

A deuterium-labeled internal standard of arsenocholine is added for quantification.[4]

-

-

Pyrolysis:

-

The probe is rapidly heated to a high temperature (e.g., 400-600 °C) in an inert atmosphere. This thermal energy cleaves the arsenocholine molecule, producing characteristic volatile arsenic compounds.

-

-

Gas Chromatography:

-

The volatile pyrolysis products are swept into the GC column for separation.

-

A non-polar or medium-polarity capillary column is typically used.

-

A temperature program is employed to separate the pyrolysis products.

-

-

Mass Spectrometry:

-

The separated compounds are introduced into the MS for ionization (typically by electron ionization) and detection.

-

The mass spectrum of the pyrolysis product of arsenocholine is used for its identification.

-

-

Quantification:

-

The abundance of the characteristic ions of the arsenocholine pyrolysis product is compared to that of the deuterium-labeled internal standard to quantify the amount of arsenocholine in the original sample.

-

Conclusion

Arsenocholine is a naturally occurring organoarsenic compound of significant interest in the study of marine biogeochemistry. Its role as a key intermediate in the formation of the abundant and non-toxic arsenobetaine highlights its importance in the detoxification of arsenic in marine ecosystems. The analytical methodologies detailed in this guide provide a framework for the accurate and reliable quantification of arsenocholine in marine samples, which is essential for further research into its distribution, metabolism, and toxicological significance. A thorough understanding of the biochemical pathways involving arsenocholine is crucial for assessing the fate of arsenic in the marine food web and its potential implications for human health.

References

- 1. Isolation, crystal structure and synthesis of arsenobetaine, a constituent of the western rock lobster, the dusky shark, and some samples of human urine | Semantic Scholar [semanticscholar.org]

- 2. jborak.com [jborak.com]

- 3. Organoarsenicals in Seafood: Occurrence, Dietary Exposure, Toxicity, and Risk Assessment Considerations — A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative determination of arsenocholine and acetylarsenocholine in aquatic organisms using pyrolysis and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. people.wou.edu [people.wou.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Homoarsenocholine – A novel arsenic compound detected for the first time in nature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Recent developments in speciation and determination of arsenic in marine organisms using different analytical techniques. A review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03000A [pubs.rsc.org]

- 11. Cellular metabolism of arsenocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analytical Methodologies for the Determination of Organoarsenicals in Edible Marine Species: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inorganic arsenic speciation analysis in food using HPLC/ICP-MS: Method development and validation - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pathway of Arsenocholine: A Deep Dive into its Biosynthesis in Marine Life

A comprehensive guide for researchers and drug development professionals on the intricate biochemical route leading to the formation of arsenocholine (B1203914) in marine ecosystems, detailing the key molecular players, enzymatic processes, and analytical methodologies.

Introduction

Arsenic, a ubiquitous element in the marine environment, undergoes a complex series of biotransformations, leading to the formation of a diverse array of organoarsenic compounds. Among these, arsenocholine stands out as a crucial intermediate in the biosynthesis of the non-toxic and abundant arsenobetaine (B179536) found in many marine animals. Understanding the biosynthetic pathway of arsenocholine is paramount for comprehending arsenic biogeochemistry and its implications for marine ecology and human seafood consumption. This technical guide provides an in-depth exploration of the current knowledge on arsenocholine biosynthesis in marine algae and fauna, tailored for researchers, scientists, and professionals in drug development.

The Proposed Biosynthetic Pathway of Arsenocholine

The biosynthesis of arsenocholine is not a de novo synthesis from inorganic arsenic in marine animals. Instead, it is widely accepted that the pathway originates from the metabolism of arsenosugars, which are produced by marine algae and subsequently transferred through the food web. The proposed pathway can be broadly divided into two major stages: the degradation of arsenosugars to key intermediates and the subsequent methylation and transformation to arsenocholine.

Stage 1: Degradation of Arsenosugars

Marine algae, the primary producers in many marine ecosystems, synthesize a variety of arsenosugars. These complex molecules, upon ingestion by marine fauna, are thought to undergo enzymatic and microbial degradation. A key intermediate in this process is believed to be dimethylarsinoylethanol (DMAE) .[1][2] The transformation of arsenosugars to DMAE likely involves the cleavage of the riboside moiety.

Stage 2: Formation of Arsenocholine from DMAE

Once formed, DMAE is the direct precursor to arsenocholine. This conversion is a critical step involving a methylation reaction. The primary methyl donor in biological systems, S-adenosylmethionine (SAM) , is the key player in this transformation.[3] An arsenite methyltransferase enzyme facilitates the transfer of a methyl group from SAM to the arsenic atom of DMAE, yielding arsenocholine.

The final step in the major pathway of organoarsenic metabolism in marine animals is the oxidation of arsenocholine to arsenobetaine. This conversion is catalyzed by the enzymes GbsB and GbsA, which are involved in glycine (B1666218) betaine (B1666868) synthesis.[4]

Quantitative Data on Arsenocholine and its Precursors

While the qualitative pathway is reasonably well-understood, quantitative data on the concentrations of arsenocholine and its precursors in different marine organisms are crucial for a complete picture. The following table summarizes available data from various studies. It is important to note that concentrations can vary significantly based on species, geographical location, and season.

| Marine Organism | Sample Type | Arsenosugars (µg As/g dry wt) | DMAE (µg As/g dry wt) | Arsenocholine (µg As/g dry wt) | Reference(s) |

| Hizikia fusiformis (Alga) | Whole tissue | 10.2 - 85.6 | Not Reported | Not Reported | [5] |

| Various Marine Algae | Whole tissue | 0.18 - 9.59 | Not Reported | Not Reported | [5] |

| Marine Invertebrates | Various tissues | Traces | Detected as minor | < 0.016 - 0.084 | [1][6] |

| Fish | Various tissues | Not typically detected | Detected as minor | < 0.016 - 0.084 | [6][7] |

Note: "Not Reported" indicates that the specific compound was not measured or below the detection limit in the cited study. The data highlights that arsenosugars are predominant in algae, while their degradation products, including arsenocholine, are found in fauna.

Key Enzymes in the Biosynthetic Pathway

The enzymatic machinery driving the biosynthesis of arsenocholine is centered around methyltransferases.

-

Arsenite Methyltransferase (ArsM): This S-adenosyl-L-methionine-dependent enzyme is crucial for the methylation steps in the arsenic biotransformation pathway. While its role in the direct methylation of DMAE to arsenocholine in marine fauna is inferred, further specific characterization is needed. The systematic name for this enzyme is S-adenosyl-L-methionine:arsenite As-methyltransferase (EC 2.1.1.137).[3]

Experimental Protocols

Elucidating the biosynthesis pathway of arsenocholine relies on sophisticated analytical techniques and experimental designs.

Protocol 1: Isotopic Labeling Study to Trace Arsenocholine Biosynthesis

This protocol outlines a conceptual experimental workflow using stable isotopes to trace the conversion of arsenosugars to arsenocholine in a model marine invertebrate.

Objective: To provide direct evidence for the biotransformation of a specific arsenosugar into arsenocholine.

Materials:

-

Model marine invertebrate species (e.g., a grazing mollusc).

-

Purified, isotopically labeled arsenosugar (e.g., ¹³C-labeled or deuterated).

-

Seawater aquarium system.

-

Analytical instrumentation: High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS).

Procedure:

-

Acclimation: Acclimate the marine invertebrates in a controlled aquarium environment.

-

Dosing: Introduce the isotopically labeled arsenosugar into the aquarium water or incorporate it into their food source.

-

Time-Course Sampling: At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), collect tissue samples from the invertebrates.

-

Extraction: Extract the arsenic compounds from the tissue samples using an appropriate solvent system (e.g., methanol/water).

-

Analysis by HPLC-ICP-MS: Separate the different arsenic species in the extracts using HPLC. The ICP-MS will detect the presence of arsenic, and the retention time will identify the compound.

-

Analysis by ESI-MS: Confirm the identity of the labeled arsenocholine and other intermediates by detecting the mass shift corresponding to the isotopic label.

Expected Results: The detection of the isotopic label in arsenocholine molecules over time would provide direct evidence of its biosynthesis from the administered arsenosugar.

Protocol 2: In Vitro Arsenite Methyltransferase Assay

This protocol describes a method to measure the activity of arsenite methyltransferase, the enzyme family responsible for the methylation steps in the pathway.

Objective: To determine the enzymatic activity of arsenite methyltransferase in converting a substrate to its methylated product.

Materials:

-

Enzyme extract from a marine organism's tissue (e.g., liver or digestive gland).

-

Arsenic substrate (e.g., DMAE).

-

S-adenosyl-L-methionine (SAM) as the methyl donor.

-

Buffer solution (e.g., Tris-HCl).

-

Reducing agent (e.g., dithiothreitol, DTT).

-

HPLC-ICP-MS for product quantification.

Procedure:

-

Enzyme Preparation: Prepare a crude or purified enzyme extract from the tissue of interest.

-

Reaction Mixture: Prepare a reaction mixture containing the buffer, reducing agent, SAM, and the enzyme extract.

-

Initiation of Reaction: Add the arsenic substrate (DMAE) to the reaction mixture to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.

-

Termination of Reaction: Stop the reaction by adding a quenching agent (e.g., acid or by heat inactivation).

-

Quantification of Product: Analyze the reaction mixture using HPLC-ICP-MS to separate and quantify the amount of arsenocholine produced.

Data Analysis: The enzyme activity can be calculated based on the amount of product formed per unit of time per amount of protein in the enzyme extract.

Protocol 3: Quantification of Arsenocholine and its Precursors by HPLC-ICP-MS

This protocol provides a general framework for the analytical determination of key compounds in the arsenocholine biosynthesis pathway.

Objective: To separate and quantify arsenosugars, DMAE, and arsenocholine in biological samples.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system.

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS).

Chromatographic Conditions (Example):

-

Column: A suitable column for separating polar arsenic compounds, such as a reversed-phase C18 column or a specific anion-exchange column for arsenosugars.[5][8]

-

Mobile Phase: An aqueous mobile phase with a buffer (e.g., ammonium (B1175870) phosphate) and an organic modifier (e.g., methanol) may be used. The specific gradient or isocratic conditions will depend on the column and the target analytes.[8]

-

Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

-

Injection Volume: 10 - 100 µL.

ICP-MS Conditions (Example):

-

RF Power: ~1500 W.

-

Plasma Gas Flow: ~15 L/min.

-

Nebulizer Gas Flow: ~1 L/min.

-

Monitored m/z: 75 (for arsenic).

Procedure:

-

Sample Preparation: Extract arsenic compounds from the biological matrix as described in Protocol 1.

-

Calibration: Prepare a series of calibration standards containing known concentrations of arsenosugars, DMAE, and arsenocholine.

-

Analysis: Inject the standards and sample extracts into the HPLC-ICP-MS system.

-

Quantification: Identify the compounds based on their retention times and quantify them by comparing their peak areas to the calibration curves.

Visualizing the Pathway and Workflows

To provide a clearer understanding of the complex relationships and processes involved in arsenocholine biosynthesis, the following diagrams have been generated using Graphviz.

Caption: Proposed biosynthetic pathway of arsenocholine from inorganic arsenic in marine ecosystems.

Caption: Experimental workflow for an isotopic labeling study to trace arsenocholine biosynthesis.

Caption: Workflow for an in vitro arsenite methyltransferase assay.

Conclusion and Future Directions

The biosynthesis of arsenocholine represents a critical juncture in the biogeochemical cycling of arsenic in marine environments. While the general pathway involving the degradation of algal-derived arsenosugars is widely accepted, significant gaps in our knowledge remain. Future research should focus on:

-

Comprehensive Quantitative Analysis: Systematic studies are needed to quantify the concentrations of arsenocholine and its precursors across a wider range of marine species and geographical locations to build more robust models of arsenic bioaccumulation.

-

Enzyme Characterization: The specific methyltransferases and other enzymes involved in the conversion of arsenosugars to arsenocholine in marine fauna need to be isolated, purified, and kinetically characterized.

-

Isotopic Tracer Studies: Rigorous isotopic labeling experiments are essential to definitively confirm the proposed biosynthetic steps and identify any alternative or previously unknown pathways.

A deeper understanding of the arsenocholine biosynthesis pathway will not only enhance our knowledge of marine toxicology and biogeochemistry but also provide valuable insights for assessing the risks associated with arsenic in seafood and for potential applications in bioremediation and drug development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Identification of Steps in the Pathway of Arsenosugar Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Determination of arsenic species and arsenosugars in marine samples by HPLC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. people.wou.edu [people.wou.edu]

- 7. Organoarsenicals in Seafood: Occurrence, Dietary Exposure, Toxicity, and Risk Assessment Considerations — A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

A Technical Guide to the Chemical Synthesis and Purification of Arsenocholine Bromide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of arsenocholine (B1203914) bromide, a crucial organoarsenic compound for toxicological and metabolic research. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visual diagrams of the key processes to facilitate understanding and replication in a laboratory setting.

Introduction

Arsenocholine bromide [(2-hydroxyethyl)trimethylarsonium bromide] is a quaternary arsonium (B1239301) compound that serves as an important standard in studies investigating the metabolism and toxicology of organoarsenic species found in the environment and marine organisms. Its synthesis and purification are critical steps to ensure the accuracy and reliability of experimental results. This guide details a robust method for its preparation starting from trimethylarsine (B50810) and 2-bromoethanol (B42945), followed by comprehensive purification procedures.

Chemical Synthesis of this compound

The synthesis of this compound is achieved through the quaternization of trimethylarsine with 2-bromoethanol. This nucleophilic substitution reaction involves the lone pair of electrons on the arsenic atom of trimethylarsine attacking the electrophilic carbon atom of 2-bromoethanol that is bonded to the bromine atom.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

Trimethylarsine

-

2-Bromoethanol

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Argon or Nitrogen gas supply

-

Schlenk line and glassware

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

-

Reactant Addition: Dissolve trimethylarsine (1.0 eq) in anhydrous diethyl ether or THF in the reaction flask. Cool the solution to 0 °C using an ice bath.

-

Reaction: Add 2-bromoethanol (1.1 eq), dissolved in the same anhydrous solvent, dropwise to the stirred solution of trimethylarsine over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The formation of a white precipitate indicates the progress of the reaction.

-

Isolation of Crude Product: After the reaction is complete, the white precipitate of this compound is collected by filtration under an inert atmosphere. Wash the precipitate with cold anhydrous diethyl ether or THF to remove unreacted starting materials.

-

Drying: Dry the crude product under vacuum to remove residual solvent.

Safety Precautions:

-

Trimethylarsine is a highly toxic, pyrophoric, and volatile liquid. All manipulations must be carried out in a well-ventilated fume hood under an inert atmosphere.

-

2-Bromoethanol is toxic and corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Handle all organoarsenic compounds with extreme care due to their toxicity.

Purification of this compound

Purification of the crude this compound is essential to remove impurities and unreacted starting materials. Two effective methods are recrystallization and ion-exchange chromatography.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid compounds based on their differential solubility in a given solvent or solvent mixture at different temperatures.

-

Solvent Selection: A mixture of a polar solvent (e.g., ethanol, methanol, or water) and a less polar solvent (e.g., ethyl acetate, diethyl ether) is often effective for recrystallizing quaternary arsonium salts. The ideal solvent system should dissolve the compound when hot but result in low solubility when cold.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot polar solvent.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period before being filtered hot to remove the charcoal.

-

Crystallization: Add the less polar solvent dropwise to the hot solution until it becomes slightly turbid. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Purification by Ion-Exchange Chromatography

Ion-exchange chromatography separates ions and polar molecules based on their affinity to the ion exchanger. For this compound, cation-exchange chromatography can be used to purify the arsenocholine cation.

Caption: Ion-Exchange Purification Workflow.

-

Resin Preparation: Swell a strong cation-exchange resin (e.g., Dowex 50W) in deionized water and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of deionized water and load it onto the column.

-

Washing: Wash the column with several column volumes of deionized water to remove any anionic or neutral impurities.

-

Elution: Elute the bound arsenocholine cation from the resin using a gradient of a suitable eluent, such as hydrochloric acid or ammonium (B1175870) chloride solution (e.g., 0.1 M to 2.0 M).

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of arsenocholine using an appropriate analytical technique (e.g., TLC, HPLC-ICP-MS).

-

Isolation: Combine the fractions containing pure arsenocholine. If a volatile eluent like HCl is used, it can be removed by evaporation under reduced pressure to yield arsenocholine chloride. To obtain the bromide salt, the combined fractions can be passed through an anion-exchange column charged with bromide ions, or the chloride can be converted to the hydroxide (B78521) using a hydroxide-form anion-exchange resin, followed by neutralization with hydrobromic acid.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 71802-31-8 |

| Molecular Formula | C₅H₁₄AsBrO |

| Molecular Weight | 244.99 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 219 °C |

| Solubility | Soluble in water and methanol |

Table 2: Typical Reaction Parameters and Yields

| Parameter | Value |

| Reactant Molar Ratio (Trimethylarsine:2-Bromoethanol) | 1 : 1.1 |

| Reaction Time | 24 - 48 hours |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Crude Yield | 80 - 90% |

| Typical Purified Yield (after recrystallization) | 60 - 75% |

Table 3: Purity Analysis

| Analytical Method | Typical Purity |

| ¹H NMR | > 98% |

| HPLC-ICP-MS | > 99% |

| Elemental Analysis | Consistent with theoretical values |

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound for research purposes. The described protocols, when performed with the appropriate safety precautions, can yield high-purity material suitable for a wide range of scientific investigations. The inclusion of structured data and visual workflows aims to enhance the reproducibility and understanding of these critical laboratory procedures.

Early toxicological studies of arsenocholine and its metabolites

An In-depth Technical Guide on the Early Toxicological Studies of Arsenocholine (B1203914) and Its Metabolites

Introduction

Arsenocholine (AsCho) is a naturally occurring organoarsenic compound predominantly found in marine organisms, particularly crustaceans like shrimp.[1][2][3] As a significant contributor to the total arsenic content in seafood, understanding its toxicological profile and metabolic fate is crucial for assessing the potential risks associated with dietary arsenic exposure. This technical guide provides a comprehensive overview of early toxicological studies on arsenocholine and its primary metabolites, focusing on quantitative data, experimental methodologies, and metabolic pathways. While inorganic arsenic compounds are well-known for their toxicity, organoarsenicals like arsenocholine are generally considered to be of low toxicity.[4][5] Early research has been pivotal in establishing this understanding and delineating the biotransformation pathways that lead to its primary metabolite, arsenobetaine (B179536) (AsB), which is recognized as virtually non-toxic.[2][6][7]

Quantitative Toxicological Data

The acute toxicity of arsenocholine has been evaluated in several studies, both in vivo and in vitro. The data consistently demonstrate a low order of toxicity, especially when compared to inorganic arsenic species.

In Vivo Acute Toxicity

The lethal dose 50 (LD50) is a standard measure of acute toxicity. For arsenocholine, the route of administration significantly influences its toxicity.

| Compound | Species | Administration Route | LD50 | Reference |

| Arsenocholine | Mouse | Oral | 6,500 mg/kg | [6] |

| Arsenocholine | Rodent | Oral | 6.5 g/kg (6,500 mg/kg) | [1] |

| Arsenocholine | Mouse | Intravenous | 187 mg/kg | [6] |

| Arsenocholine | CDF1 Mouse | Intraperitoneal | 0.1 g/kg (100 mg/kg) (non-lethal dose) | [8][9] |

| Arsenocholine | CDF1 Mouse | Oral | 10.0 g/kg (10,000 mg/kg) (non-lethal dose) | [8][9] |

| Arsenobetaine | Mouse | Oral | >10,000 mg/kg | [6][10] |

In Vitro Cytotoxicity

In vitro studies on various cell lines have further substantiated the low toxicity of arsenocholine.

| Compound | Cell Type | Observation | Concentration | Reference |

| Arsenocholine | Murine Splenocytes, Thymocytes, Peyer's Patch Lymphocytes, Macrophages | No cytotoxicity | >10 mmol/dm³ | [10][11] |

| Arsenocholine | Murine Bone Marrow Cells | Slightly enhanced viability | >100 µmol/dm³ | [10][11] |

| Arsenocholine | Isolated Hepatocytes | No cytotoxicity observed | Not specified | [12] |

| Arsenite (for comparison) | Murine Macrophages & Lymphocytes | IC50 | 3–5 µmol/dm³ | [10] |

| Arsenate (for comparison) | Murine Macrophages & Lymphocytes | IC50 | 100 µmol/dm³ - 1 mmol/dm³ | [10] |

Metabolism of Arsenocholine

Early studies in animal models and in vitro systems have been crucial in elucidating the metabolic fate of arsenocholine. The primary metabolic pathway involves the oxidation of arsenocholine to arsenobetaine.

In Vivo Metabolism

Studies in mice, rats, and rabbits using 73As-labelled arsenocholine have shown that it is almost completely absorbed from the gastrointestinal tract.[13] The majority of the administered dose (70-80%) is excreted in the urine within three days.[13] The main urinary metabolite is arsenobetaine.[13][14] Small amounts of unchanged arsenocholine are found in the urine only on the first day after administration.[13] Importantly, there is no evidence of degradation to more toxic inorganic arsenic or simpler methylated arsenic acids.[13]

In Vitro Biotransformation

In vitro studies using rat liver cell fractions have identified the mitochondria as the site of arsenocholine biotransformation.[12] The process is an enzymatic oxidation that proceeds through arsenobetaine aldehyde to the final major metabolite, arsenobetaine.[8][12] Minor metabolites, including trimethylarsine (B50810) oxide (TMAO) and trimethylarsine, have also been identified.[12]

Caption: In Vitro Metabolic Pathway of Arsenocholine.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological findings. The following sections describe the protocols used in key early studies.

In Vivo Acute Immunotoxicity Protocol

This protocol is based on studies assessing the immunotoxic effects of arsenocholine in mice.[8][9]

-

Animal Model: CDF1 mice are used.

-

Test Substance: Synthesized, pure arsenocholine is administered.

-

Administration and Dosing:

-

Oral Administration: A total dose of 10.0 g/kg body weight is administered.

-

Intraperitoneal Administration: A single dose of 0.1 g/kg body weight is injected.

-

-

Observation Period: Mice are monitored for a period of 9 days.

-

Endpoint Assessment:

-

On day 9, mice are euthanized.

-

Immune organs (spleen and thymus) are excised and weighed.

-

Immune effector cells (splenocytes, thymocytes) are isolated and counted.

-

Functional assays, such as mitogen response tests, are performed on the isolated lymphocytes.

-

-

Statistical Analysis: Results from the treated groups are compared to a control group (receiving vehicle only) using appropriate statistical tests.

Caption: Experimental Workflow for In Vivo Immunotoxicity Study.

In Vitro Cytotoxicity Assay Protocol

This protocol is based on studies evaluating the direct cytotoxic effects of arsenocholine on murine immune cells.[10][11]

-

Cell Isolation: Immune effector cells (splenocytes, thymocytes, Peyer's patch lymphocytes, peritoneal macrophages, and bone marrow cells) are isolated from mice.

-

Cell Culture: Cells are cultured in an appropriate medium under standard conditions (e.g., 37°C, 5% CO2).

-

Exposure: Cells are exposed to various concentrations of synthesized, pure arsenocholine (e.g., up to 10 mmol/dm³). Control cultures receive no arsenocholine. Inorganic arsenicals (arsenite, arsenate) are often used as positive controls for toxicity.

-

Incubation: Cells are incubated with the test compound for a specified period (e.g., 24-48 hours).

-

Viability Assessment: Cell viability is determined using a standard method, such as the MTT assay or trypan blue exclusion.

-

Data Analysis: The number of surviving cells in treated cultures is compared to untreated controls. For toxic compounds, the 50% inhibitory concentration (IC50) is calculated.

Genotoxicity and Other Toxicological Considerations

Early studies generally indicated that arsenocholine and its primary metabolite, arsenobetaine, are not genotoxic.[2][15] This is in stark contrast to inorganic arsenic and its trivalent methylated metabolites, which are known to be genotoxic and carcinogenic.[15][16] The low toxicity of arsenocholine is attributed to its rapid conversion to and excretion as the inert arsenobetaine molecule.[8]

It has been noted that while in vitro studies show no cytotoxicity for arsenocholine, in vivo administration can lead to weak but significant immunotoxic effects, particularly affecting T-lymphocytes.[8] This discrepancy suggests that the enzymatic oxidation process of arsenocholine to arsenobetaine in vivo may be important for exhibiting toxicity, however weak.[8]

Caption: Comparative Toxicity of Arsenic Species.

Conclusion

The early toxicological evaluation of arsenocholine and its metabolites has been fundamental in establishing its low toxicity profile. In vivo and in vitro studies consistently show that arsenocholine is significantly less toxic than inorganic arsenic species. It is efficiently absorbed, rapidly metabolized primarily to the non-toxic arsenobetaine, and excreted in the urine. While some weak in vivo immunotoxicity has been observed, arsenocholine is generally considered to be essentially non-toxic, a characteristic largely attributed to the chemical stability and rapid clearance of its major metabolite, arsenobetaine. These foundational studies provide a strong basis for the current understanding of the low risk associated with the consumption of arsenocholine from seafood.

References

- 1. Arsenocholine | C5H14AsO+ | CID 104820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Arsenic poisoning - Wikipedia [en.wikipedia.org]

- 3. Arsenic Exposure and Toxicology: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arsenic Toxicity: How Does Arsenic Induce Pathogenic Change? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 5. Significant Biotransformation of Arsenobetaine into Inorganic Arsenic in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organoarsenicals in Seafood: Occurrence, Dietary Exposure, Toxicity, and Risk Assessment Considerations — A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. refp.cohlife.org [refp.cohlife.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cellular metabolism of arsenocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of arsenocholine in mice, rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phosphatidylarsenocholine, one of the major arsenolipids in marine organisms: synthesis and metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. hrcak.srce.hr [hrcak.srce.hr]

Arsenocholine bromide CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Arsenocholine (B1203914) Bromide, including its chemical properties, synthesis, metabolic fate, and analytical methodologies. The information is intended for professionals in research and development who require detailed technical data and protocols.

Physicochemical and Structural Information

Arsenocholine bromide is a quaternary arsonium (B1239301) compound, analogous to the essential nutrient choline. It is primarily of interest as a significant organoarsenic species found in marine organisms and as an analytical standard for arsenic speciation studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Citation(s) |

| CAS Number | 71802-31-8 | [1][2][3] |

| Molecular Formula | C₅H₁₄AsBrO | [1][3][4] |

| Molecular Weight | 244.99 g/mol | [1][3][4] |

| IUPAC Name | 2-hydroxyethyl(trimethyl)arsanium;bromide | [1][2][5] |

| Appearance | White to off-white solid/crystalline powder | [6] |

| Melting Point | 219 °C | [6] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water (with heating) | [6] |

| Purity (typical) | >95% (HPLC, NMR) | [1][2][5] |

Table 2: Structural Identifiers for Arsenocholine Cation

| Identifier | Value | Citation(s) |

| SMILES | C--INVALID-LINK--(C)CCO.[Br-] | [1][2][5] |

| InChI | InChI=1S/C5H14AsO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 | [1][2][5] |

| InChIKey | ROAOPYVPUIYJGC-UHFFFAOYSA-M | [1] |

Synthesis of this compound

Disclaimer: The following protocol is a representative, logical workflow and has not been experimentally validated from a specific cited source. It should be performed by trained chemists with appropriate safety precautions for handling toxic and reactive arsenic compounds.

Experimental Protocol (Representative)

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve trimethylarsine in a suitable anhydrous aprotic solvent (e.g., diethyl ether or THF).

-

Reaction: Cool the solution in an ice bath. Slowly add an equimolar amount of 2-bromoethanol dropwise to the stirred solution.

-

Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for several hours to ensure the reaction goes to completion. The product, being a salt, will likely precipitate out of the nonpolar solvent.

-

Isolation: Cool the reaction mixture. Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent to remove unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol (B145695) and ethyl acetate (B1210297).

-

Drying: Dry the purified white crystals under vacuum to yield the final product.

Biological Fate and Metabolism

Arsenocholine is primarily absorbed through the gastrointestinal tract.[3] In vivo studies in mice, rats, and rabbits, as well as in vitro studies with liver cell fractions, have shown that arsenocholine is metabolized, with arsenobetaine (B179536) being the major end product.[1][3] The biotransformation occurs in the mitochondria and does not involve degradation to more toxic inorganic arsenic forms.[1][3]

Analytical Methodology

Arsenocholine is often quantified as part of arsenic speciation analysis in biological and environmental samples. The gold-standard technique is High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).

Table 3: Example Performance Data for HPLC-ICP-MS Analysis of Arsenocholine

| Parameter | Value | Citation(s) |

| Technique | HPLC-ICP-MS with Dynamic Reaction Cell (DRC) | [4][7] |

| Matrix | Human Urine | [4][7] |

| Separation Column | Hamilton PRP X-100 (Anion-exchange) | [4] |

| Limit of Detection (LOD) | 0.6 µg As/L | [7] |

| Precision (RSD) | 3.1 - 7.3% (for various As species) | [8] |

Experimental Protocol: Quantification of Arsenocholine in Urine via HPLC-ICP-MS

This protocol is adapted from methodologies described for biomonitoring of human populations.[4][7]

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

To minimize species interconversion, dilute the sample with a suitable buffer, such as 0.1 M ammonium acetate (pH ~5-6).[7]

-

Centrifuge the diluted sample (e.g., at 10,000 x g for 10 minutes at 4°C) to pellet any precipitates.

-

Filter the supernatant through a 0.45 µm filter into an autosampler vial.

-

-

Chromatographic Separation (HPLC):

-

Column: A polymeric anion-exchange column, such as the Hamilton PRP X-100 (4.6 x 150 mm, 5 µm), is commonly used.[4][9]

-

Mobile Phase: An ammonium carbonate buffer system is employed. A gradient elution may be used to separate multiple arsenic species. For example:

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Injection Volume: 20 - 100 µL.

-

-

Detection (ICP-MS):

-

The eluent from the HPLC column is introduced directly into the ICP-MS nebulizer.

-

The instrument is set to monitor the arsenic ion at m/z 75.

-

A collision/reaction cell (e.g., DRC with hydrogen or helium gas) is used to eliminate polyatomic interferences, such as ArCl⁺, which also has a mass-to-charge ratio of 75.[4][9]

-

-

Quantification:

-

A calibration curve is generated using certified arsenocholine standard solutions, such as NIST SRM 3034.[10]

-

The concentration of arsenocholine in the sample is determined by comparing its peak area to the calibration curve. An internal standard may be added post-column to correct for instrument drift.[4]

-

Toxicity and Safety

Compared to inorganic arsenic (arsenite and arsenate), organoarsenic compounds like arsenocholine and arsenobetaine are considered to be of very low toxicity.[5] Multiple sources describe arsenocholine as "essentially nontoxic".[10] This is largely because it is not metabolized to inorganic arsenic in the body but is instead converted to the similarly non-toxic arsenobetaine and excreted.[3]

However, as an arsenic-containing compound, it must be handled with care. Safety Data Sheets (SDS) typically carry hazard warnings for arsenic compounds.

Table 4: GHS Hazard Information for this compound

| Hazard Statement | Code | Description | Citation(s) |

| Acute Toxicity | H301 | Toxic if swallowed | [11] |

| Acute Toxicity | H331 | Toxic if inhaled | [11] |

| Skin/Eye | H315/H319 | Causes skin and serious eye irritation | [12] |

| Carcinogenicity | H351 | Suspected of causing cancer | [12] |

Handling Precautions:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid creating dust.

-

Wash hands thoroughly after handling.

-

Refer to the specific Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.

References

- 1. Cellular metabolism of arsenocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphatidylarsenocholine, one of the major arsenolipids in marine organisms: synthesis and metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of arsenocholine in mice, rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Arsenic poisoning - Wikipedia [en.wikipedia.org]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Determination of arsenic species in marine samples by HPLC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inorganic arsenic speciation analysis in food using HPLC/ICP-MS: Method development and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SRM 3034 - Arsenocholine Standard Solution | EVISA's Materials Database [speciation.net]

- 11. Arsenocholine Standard Solution | LGC Standards [lgcstandards.com]

- 12. CN102020571A - Preparation method of tetramethylammonium bromide - Google Patents [patents.google.com]

The Biochemical Trajectory of Arsenocholine to Arsenobetaine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arsenobetaine (B179536), a non-toxic organoarsenic compound, is the predominant form of arsenic found in marine organisms. Its primary precursor is understood to be arsenocholine (B1203914). This technical guide provides an in-depth exploration of the biochemical conversion of arsenocholine to arsenobetaine, detailing the metabolic pathways in both mammalian and microbial systems. It summarizes key quantitative data, outlines detailed experimental protocols for studying this biotransformation, and presents visual representations of the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in toxicology, biochemistry, and drug development investigating the metabolic fate of organoarsenic compounds.

Introduction

The presence of arsenic in the marine food chain is a subject of significant scientific interest. While inorganic arsenic species are notoriously toxic, marine organisms have evolved mechanisms to detoxify arsenic by converting it into various organoarsenic compounds. Among these, the non-toxic arsenobetaine is the most abundant. Understanding the biosynthesis of arsenobetaine is crucial for assessing the risks associated with arsenic in seafood and for potential applications in bioremediation and drug development. A key step in this biosynthesis is the oxidation of arsenocholine. This guide focuses on the enzymatic processes and cellular machinery responsible for the conversion of arsenocholine to arsenobetaine.

Biochemical Conversion Pathway

The biotransformation of arsenocholine to arsenobetaine is a two-step oxidation process. The initial step involves the oxidation of the hydroxyl group of arsenocholine to form an aldehyde intermediate, arsenobetaine aldehyde. Subsequently, arsenobetaine aldehyde is further oxidized to the carboxylic acid, arsenobetaine.[1] This pathway has been observed in both mammalian and microbial systems, albeit with different enzymatic players.

Mammalian Metabolism

In mammals, the conversion of arsenocholine to arsenobetaine occurs within the mitochondria.[1] The process is catalyzed by mitochondrial enzymes, with evidence pointing towards the involvement of choline (B1196258) dehydrogenase.[2][3]

The key steps in mammalian mitochondrial conversion are:

-

Oxidation to Arsenobetaine Aldehyde: Arsenocholine is oxidized to arsenobetaine aldehyde.

-

Oxidation to Arsenobetaine: Arsenobetaine aldehyde is subsequently oxidized to arsenobetaine.[1]

Side reactions have also been observed, leading to the formation of trimethylarsine (B50810) oxide and trimethylarsine from arsenobetaine aldehyde.[1]

Microbial Metabolism

In the microbial realm, specific enzymes have been identified that catalyze the conversion of arsenocholine to arsenobetaine. In the bacterium Bacillus subtilis, the enzymes GbsB (glycine betaine (B1666868) aldehyde dehydrogenase) and GbsA (glycine betaine aldehyde dehydrogenase) are responsible for this two-step oxidation.[4]

The microbial pathway is as follows:

-

GbsB-catalyzed Oxidation: GbsB catalyzes the oxidation of arsenocholine to arsenobetaine aldehyde.

-

GbsA-catalyzed Oxidation: GbsA then catalyzes the oxidation of arsenobetaine aldehyde to arsenobetaine.[4]

This pathway is analogous to the synthesis of the osmoprotectant glycine (B1666218) betaine from choline, suggesting a broader substrate specificity for these enzymes.

Quantitative Data

Enzyme Kinetics

The efficiency of the enzymatic conversion of arsenocholine can be described by the Michaelis-Menten kinetic parameters, K_m_ (substrate concentration at half-maximal velocity) and V_max_ (maximal velocity).

| Enzyme/System | Substrate | K_m_ (mM) | V_max_ | Organism/Tissue |

| Choline Dehydrogenase | Arsenocholine | ~8 | Not Reported | Rat Liver |

| Choline Dehydrogenase | Choline | ~1.2 | Not Reported | Rat Liver |

Table 1: Michaelis-Menten constants for choline dehydrogenase with arsenocholine and choline as substrates.[2]

In Vivo Conversion and Excretion

Studies in animal models have demonstrated the efficient conversion of ingested arsenocholine to arsenobetaine and its subsequent excretion.

| Animal Model | Administered Compound | Observation |

| Mice, Rats, Rabbits | 73As-labelled arsenocholine | 70-80% of the administered dose was excreted in the urine as [73As]arsenobetaine within 3 days. |

Table 2: In vivo conversion and excretion of arsenocholine.

Concentrations in Marine Organisms

Arsenocholine and arsenobetaine are found in varying concentrations in marine organisms. Arsenobetaine is typically the most abundant arsenical.

| Marine Organism | Arsenocholine (µg/g dry weight) | Arsenobetaine (µg/g dry weight) |

| Lean Fish (various) | 0.014 - 0.089 | 0.3 - 104.1 |

| Fatty Fish (various) | Not Detected | 0.3 - 104.1 |

| Bivalves (various) | Not Detected | 0.3 - 104.1 |

| Crustaceans (various) | Not Detected | 0.3 - 104.1 |

| Anchovy | Not Detected | 0.3 - 104.1 |

Table 3: Concentrations of arsenocholine and arsenobetaine in various seafood products.[5]

Experimental Protocols

In Vitro Metabolism in Isolated Mitochondria

This protocol is designed to study the conversion of arsenocholine to arsenobetaine in isolated mammalian mitochondria.

4.1.1. Mitochondrial Isolation

-

Tissue Homogenization: Euthanize a rat and perfuse the liver with ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4). Mince the liver and homogenize in 10 volumes of isolation buffer using a Dounce homogenizer.[6]

-

Differential Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.[6]

-

Mitochondrial Pelleting: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the mitochondria.[6]

-

Washing: Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation.

-

Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of a suitable assay buffer. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

4.1.2. Incubation and Analysis

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the isolated mitochondria (e.g., 1 mg/mL protein), arsenocholine (e.g., 1 mM), and a suitable incubation buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 5 mM MgCl_2_).

-

Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding a protein precipitating agent, such as ice-cold acetonitrile (B52724) or perchloric acid.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated protein and collect the supernatant for analysis.

-

Analysis: Analyze the supernatant for the presence of arsenocholine, arsenobetaine aldehyde, and arsenobetaine using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).

Bacterial Enzyme Assay (GbsA/GbsB)

This protocol describes a method to assay the activity of the bacterial enzymes GbsA and GbsB with arsenocholine as a substrate.

4.2.1. Enzyme Purification

-

Gene Cloning and Expression: Clone the genes encoding GbsA and GbsB from Bacillus subtilis into an appropriate expression vector and transform into a suitable host strain (e.g., E. coli).

-

Protein Expression: Induce protein expression according to standard protocols.

-

Cell Lysis and Purification: Lyse the cells and purify the GbsA and GbsB proteins using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

4.2.2. Enzyme Activity Assay

-

Reaction Mixture: Prepare a reaction mixture containing purified GbsB (for the first step) or both GbsA and GbsB (for the complete conversion), arsenocholine as the substrate, a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0), and any necessary cofactors (e.g., NAD+ or NADP+).

-

Initiation and Incubation: Initiate the reaction by adding the substrate and incubate at the optimal temperature for the enzymes (e.g., 37°C).

-

Monitoring the Reaction: Monitor the progress of the reaction by measuring the formation of the product (arsenobetaine aldehyde or arsenobetaine) over time. This can be achieved by taking aliquots at different time points, stopping the reaction, and analyzing the samples by HPLC-ICP-MS. Alternatively, if the reaction involves the reduction of NAD(P)+, the increase in absorbance at 340 nm can be monitored spectrophotometrically.

Analysis of Arsenic Species by HPLC-ICP-MS

This protocol provides a general framework for the separation and quantification of arsenocholine and arsenobetaine.

-

Chromatographic System: An HPLC system equipped with a suitable column for separating organoarsenic compounds. Anion exchange columns are commonly used.[5][7]

-

Mobile Phase: The mobile phase composition will depend on the column used. A common mobile phase for anion exchange chromatography is an ammonium (B1175870) carbonate buffer with a pH gradient.[7]

-

ICP-MS System: An ICP-MS instrument to detect and quantify the arsenic-containing compounds as they elute from the HPLC column. The instrument should be tuned for optimal sensitivity for arsenic (m/z 75).

-

Sample Injection: Inject the prepared sample extracts onto the HPLC column.

-

Data Acquisition: Acquire the data, which will be a chromatogram showing the intensity of the arsenic signal over time.

-

Quantification: Identify and quantify the peaks corresponding to arsenocholine and arsenobetaine by comparing their retention times and peak areas to those of certified standards.

Visualizations

Caption: Biochemical pathway of arsenocholine to arsenobetaine.

Caption: Enzymatic conversion in mammalian vs. microbial systems.

Caption: Workflow for mitochondrial isolation.

Conclusion

The conversion of arsenocholine to arsenobetaine represents a critical detoxification pathway in both marine organisms and mammals. This in-depth technical guide has provided a comprehensive overview of the biochemical mechanisms, quantitative data, and experimental methodologies associated with this process. The elucidation of the enzymatic players, such as mitochondrial choline dehydrogenase in mammals and the GbsA/GbsB system in bacteria, offers valuable insights for future research. The provided protocols and visualizations serve as a practical resource for scientists aiming to investigate the metabolism of arsenocholine and other organoarsenic compounds. Further research, particularly in quantifying the kinetic parameters of the involved enzymes and expanding the database of arsenocholine and arsenobetaine concentrations in a wider variety of marine species, will continue to enhance our understanding of arsenic biogeochemistry and its implications for human health and the environment.

References

- 1. rsc.org [rsc.org]

- 2. scispace.com [scispace.com]

- 3. Cellular metabolism of arsenocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Methods for Mitochondrial Isolation - Creative Proteomics [creative-proteomics.com]

- 7. jfda-online.com [jfda-online.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Arsenocholine Bromide Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenocholine (B1203914) bromide is an organoarsenic compound that has garnered interest within the scientific community due to its presence in marine organisms and its potential biological activities. As a quaternary arsonium (B1239301) salt, it shares structural similarities with choline, a vital nutrient. This technical guide provides a comprehensive overview of the physical and chemical properties of arsenocholine bromide, detailed experimental protocols for its analysis, and insights into its metabolic fate and potential biological interactions. The information presented herein is intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a white to off-white solid that is notably hygroscopic.[1] Its physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H14AsBrO | [1] |

| Molecular Weight | 244.99 g/mol | [1] |

| Appearance | White to off-white solid/crystals | [1][2] |

| Melting Point | 219 °C | [1] |

| Solubility | Slightly soluble in DMSO, Methanol (B129727), and Water (with heating) | [1] |

| Stability | Very hygroscopic | [1] |

| Storage | Keep at room temperature | [2] |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

(CH₃)₃As + BrCH₂CH₂OH → [(CH₃)₃As⁺CH₂CH₂OH]Br⁻

General Procedure (Hypothetical):

-

In a well-ventilated fume hood, a solution of 2-bromoethanol (B42945) in an appropriate aprotic solvent (e.g., diethyl ether or THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Trimethylarsine (B50810) is slowly added to the solution, likely at a reduced temperature to control the exothermic reaction.

-

The reaction mixture is then stirred at room temperature or gently heated to drive the reaction to completion.

-

The resulting precipitate, this compound, is collected by filtration.

-

The crude product is washed with the reaction solvent to remove any unreacted starting materials.

Purification by Recrystallization

-

The crude this compound is dissolved in a minimal amount of a suitable hot solvent (e.g., a mixture of methanol and diethyl ether).

-

The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the three methyl groups attached to the arsenic atom, and two triplets for the methylene (B1212753) groups of the ethyl chain, with coupling between them. The hydroxyl proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbons and the two methylene carbons.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of this quaternary arsonium salt. The positive ion mode would show a prominent peak for the arsenocholine cation [(CH₃)₃As⁺CH₂CH₂OH] at m/z 165. Tandem mass spectrometry (MS/MS) can be used to confirm the structure through characteristic fragmentation patterns, such as the loss of the ethanol (B145695) group.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector, such as an inductively coupled plasma mass spectrometer (ICP-MS), is the method of choice for the sensitive and specific quantification of arsenocholine in various matrices.

-

Column: A C18 reversed-phase column is often used.

-

Mobile Phase: A typical mobile phase would consist of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol or acetonitrile) in a gradient or isocratic elution.

-

Detection: ICP-MS is highly sensitive for the detection of arsenic-containing compounds. The instrument is tuned to monitor the arsenic signal at m/z 75.

Biological Activity and Metabolism

In Vitro Metabolism Study Using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of this compound.

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., rat or human), a NADPH-regenerating system, and a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

-

Initiation of Reaction: Add this compound to the mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C with shaking.

-

Termination of Reaction: At various time points, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant for the parent compound and potential metabolites using HPLC-ICP-MS.

Cytotoxicity Assay (MTT Assay)

This assay determines the potential of this compound to reduce cell viability.

-

Cell Seeding: Seed a suitable cell line (e.g., HepG2) in a 96-well plate and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Signaling and Metabolic Pathways

The primary metabolic pathway for arsenocholine involves its oxidation to arsenobetaine (B179536). This biotransformation is a key detoxification process.

Caption: Metabolic pathway of arsenocholine to arsenobetaine.

While direct signaling pathways for this compound are not well-elucidated, its structural similarity to choline, and the known cholinergic activity of the related compound acetylarsenocholine, suggest a potential interaction with cholinergic receptors.[3] This interaction could potentially modulate cholinergic signaling.

Caption: Potential interaction of arsenocholine with cholinergic signaling pathways.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with foundational experimental protocols for its synthesis, purification, and analysis. The information on its metabolism to the less toxic arsenobetaine is crucial for understanding its toxicological profile. The potential for interaction with cholinergic systems warrants further investigation. The data and protocols presented here are intended to facilitate further research into the biological roles and potential applications of this intriguing organoarsenic compound.

References

In-Depth Technical Guide: Initial Investigations into the Metabolism of Arsenocholine in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenocholine (B1203914), an organoarsenic compound prevalent in marine organisms, is a subject of significant interest in toxicology and pharmacology. Understanding its metabolic fate in mammals is crucial for assessing potential risks and therapeutic applications. This technical guide provides a comprehensive overview of the initial investigations into the metabolism of arsenocholine, detailing its absorption, distribution, biotransformation, and excretion. The information presented herein is a synthesis of key research findings, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Absorption, Distribution, and Excretion

Initial studies in mammalian models, including mice, rats, and rabbits, have demonstrated that orally administered arsenocholine is almost completely absorbed from the gastrointestinal tract[1]. Following absorption, it undergoes distribution throughout the body, with notable retention in specific tissues.

Excretion Profile

The primary route of elimination for arsenocholine and its metabolites is through urine. In mice, rats, and rabbits, approximately 70-80% of an administered dose of arsenocholine is excreted in the urine within three days[1]. Unchanged arsenocholine is typically only detected in the urine on the first day after administration, indicating rapid metabolism[1].

Tissue Distribution

While a significant portion of arsenocholine is excreted, some is retained and distributed to various tissues. The primary forms of arsenic retained in tissues are arsenobetaine (B179536) and arsenophospholipids[1]. Tissues with the longest retention times for these arsenic-containing compounds include the prostate, epididymis, testes, myocardium, liver, adrenal cortex, pancreas, dental pulp, and pituitary gland[1].

Biotransformation of Arsenocholine

The biotransformation of arsenocholine is a critical aspect of its metabolism, converting it into various metabolites. Both in vivo and in vitro studies have elucidated the key metabolic pathways.

In Vivo Metabolism

The principal metabolite of arsenocholine identified in mammalian urine is arsenobetaine[1]. Studies have shown that arsenocholine is efficiently oxidized to arsenobetaine. Importantly, there is no evidence of degradation of arsenocholine to more toxic inorganic arsenic forms, such as mono- or dimethylarsenic acids, or trimethylarsine (B50810) oxide in these initial in vivo investigations[1].

In Vitro Metabolism in Liver Mitochondria

In vitro studies utilizing isolated liver cell fractions have pinpointed the mitochondria as the primary site of arsenocholine biotransformation[2]. Incubation of arsenocholine with the mitochondrial fraction of liver cells results in the formation of several metabolites:

-

Arsenobetaine aldehyde: An intermediate product in the oxidation of arsenocholine.

-

Arsenobetaine: The major metabolite, formed via the oxidation of arsenobetaine aldehyde[2].

-